5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The bromomethylphenyl group suggests the presence of a phenyl ring attached to the pyrazole ring via a bromomethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via cyclodehydration of unsymmetrical N,N’-diacylhydrazines . Bromine-containing oxadiazoles can be substituted with diisopropyl iminodiacetate, yielding corresponding ester derivatives, which can be subsequently hydrolyzed .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemistry . These techniques can provide insights into the molecular and supramolecular structures and associations of similar compounds .Scientific Research Applications
Brominated Trihalomethylenones as Precursors
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide and similar compounds have been explored as versatile precursors in the synthesis of various pyrazole derivatives. One study demonstrated their use in creating 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which have potential applications in pharmaceutical and agrochemical industries. The methodology was straightforward and yielded products in moderate to good quantities (Martins et al., 2013).
Antiproliferative Potential
Research has also been conducted on 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, synthesized with complementary regioselectivity. These compounds, including those with bromophenyl groups similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, showed significant cytotoxic effects against breast cancer and leukemic cells, demonstrating their potential as antiproliferative agents (Ananda et al., 2017).
Structural and Tautomerism Studies
The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of study, with research focusing on the behavior of these compounds in the solid state and in solution. Such studies are crucial in understanding the chemical properties and potential reactivity of these compounds, which can be essential for their application in various scientific fields (Trofimenko et al., 2007).
Catalysis in Synthesis
A robust protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles, including those similar to 5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide, has been developed. This methodology addresses the challenge of poor reactivity at the C-3 position and has been shown to be crucial for the synthesis of Nigellidine hydrobromide and other heterocycles related to pesticides and drug molecules (Ye et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-[3-(bromomethyl)phenyl]-1H-pyrazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10;/h1-6H,7H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYGJILXYSOZIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide |
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